N-(4-ethoxy-2-nitrophenyl)-4-piperidin-1-ylsulfonylbenzamide
Description
N-(4-ethoxy-2-nitrophenyl)-4-piperidin-1-ylsulfonylbenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes an ethoxy group, a nitrophenyl group, a piperidinylsulfonyl group, and a benzamide group.
Properties
IUPAC Name |
N-(4-ethoxy-2-nitrophenyl)-4-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O6S/c1-2-29-16-8-11-18(19(14-16)23(25)26)21-20(24)15-6-9-17(10-7-15)30(27,28)22-12-4-3-5-13-22/h6-11,14H,2-5,12-13H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDXBKOMJNOIYGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxy-2-nitrophenyl)-4-piperidin-1-ylsulfonylbenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route involves the nitration of 4-ethoxyaniline to produce 4-ethoxy-2-nitroaniline. This intermediate is then reacted with piperidine and sulfonyl chloride to form the piperidinylsulfonyl derivative. Finally, the benzamide group is introduced through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process typically includes optimization of reaction parameters such as temperature, pressure, and reaction time to maximize yield and purity. Advanced techniques such as continuous flow synthesis and automated reactors may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxy-2-nitrophenyl)-4-piperidin-1-ylsulfonylbenzamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and palladium on carbon (Pd/C).
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of compounds with different functional groups replacing the ethoxy group.
Scientific Research Applications
N-(4-ethoxy-2-nitrophenyl)-4-piperidin-1-ylsulfonylbenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-ethoxy-2-nitrophenyl)-4-piperidin-1-ylsulfonylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
N-(4-ethoxy-2-nitrophenyl)-4-piperidin-1-ylsulfonylbenzamide can be compared with other similar compounds, such as:
N-(4-ethoxy-2-nitrophenyl)acetamide: Similar structure but lacks the piperidinylsulfonyl and benzamide groups.
N-(4-ethoxy-2-nitrophenyl)-D-xylopyranosylamine: Contains a xylopyranosyl group instead of the piperidinylsulfonyl and benzamide groups.
N-(4-ethoxy-2-nitrophenyl)hexopyranosylamine: Similar to the xylopyranosylamine derivative but with a different sugar moiety.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
